噢呵宁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to Ohchinin, such as C-seco limonoids, has been explored through concise and stereoselective methods. An example is the synthesis of a CDE-seco limonoid related to ohchinolide and nimbolidin, which was accomplished from α-cyclocitral, indicating a focused effort on creating structures that mimic the complex architecture of Ohchinin through controlled and strategic chemical synthesis processes (Fernández-Mateos, Nava, & Gonzalez, 2002).

Molecular Structure Analysis

The molecular structure of Ohchinin and related compounds is critical for understanding their chemical behavior and properties. Advances in computational methods have enabled detailed analysis and design of synthetic pathways for complex organic molecules, helping to elucidate the molecular structure and potential reactivity patterns of compounds like Ohchinin (Feng, Lai, & Pei, 2018).

Chemical Reactions and Properties

The study of Ohchinin involves understanding the chemical reactions it undergoes and its resultant properties. Research into the synthesis of related compounds, such as CDE-seco limonoids, showcases the types of chemical reactions utilized to construct complex molecular frameworks. These reactions, including biomimetic types of allylic rearrangements, highlight the intricate processes involved in synthesizing molecules with similar properties to Ohchinin (Mateos, de la Nava, & Gonzalez, 2001).

科学研究应用

聚合物合成应用:Duval & Avérous (2016) 的一项研究调查了来自相思树的缩合单宁的物理化学性质,重点研究了它们作为聚合物材料中芳香结构单元的潜力,因为它们具有较高的降解温度和较高的玻璃化转变温度。

神经保护作用:Nie et al. (2002) 和 Jin et al. (2001) 的研究证明了儿茶素对 PC12 细胞凋亡的不同影响,表明了其在帕金森病等疾病中的潜在神经保护应用。

抗病毒特性:Song et al. (2005) 发现绿茶中的某些儿茶素可以抑制流感病毒复制并具有血凝抑制活性,表明它们作为抗病毒剂的潜力 (Song, Lee, & Seong, 2005).

线粒体能量过程:Dorta et al. (2005) 研究了像儿茶素这样的类黄酮对分离的大鼠肝线粒体能量学的影响,展示了这些化合物如何与涉及细胞坏死和凋亡的线粒体机制相互作用 (Dorta, Pigoso, Mingatto, Rodrigues, Prado, Helena, Uyemura, Santos, & Curti, 2005).

营养保健品潜力:Prakash, Basavaraj, & Murthy (2019) 讨论了表儿茶素(一种儿茶素衍生物)的治疗潜力,重点介绍了它的各种生物活性,并强调了纳米技术在增强其生物利用度和生物效应方面的作用 (Prakash, Basavaraj, & Murthy, 2019).

抗糖尿病作用:Alarcon-Aguilara et al. (1998) 关于传统医学中用于治疗糖尿病的各种植物的抗高血糖作用的研究也有助于了解儿茶素在这一领域的潜在应用。

抗菌活性:Zang et al. (2013) 从中麻黄中分离出 A 型原花青素(包括儿茶素衍生物),发现它们表现出中等的抗菌活性,表明它们在抗菌应用中的用途 (Zang, Shang, Xu, Liang, Wang, Mikage, & Cai, 2013).

自由基清除:He et al. (2006) 研究了儿茶素消除活性氧的能力,发现它与其他天然植物提取物相比是一种有效的抗氧化剂 (He, Yi, Tian, Lu, Dang, Mo, & Yang, 2006).

癌症、炎症、糖尿病和神经退行性疾病:Shay et al. (2015) 对 (-)-表儿茶素等多酚在各种疾病中的生物效应进行了广泛的综述,讨论了它们作为预防剂和现有治疗方法的辅助剂的潜力 (Shay, Elbaz, Lee, Zielske, Malek, & Hüttemann, 2015).

在食品中的用途:Yılmaz (2006) 概述了儿茶素在食品中的新用途,重点介绍了它们作为天然抗氧化剂、抗菌剂和健康功能成分的作用 (Yılmaz, 2006).

属性

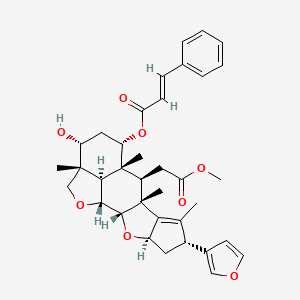

IUPAC Name |

[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42O8/c1-20-23(22-13-14-41-18-22)15-24-30(20)36(4)25(16-29(39)40-5)35(3)27(44-28(38)12-11-21-9-7-6-8-10-21)17-26(37)34(2)19-42-31(32(34)35)33(36)43-24/h6-14,18,23-27,31-33,37H,15-17,19H2,1-5H3/b12-11+/t23-,24-,25-,26-,27+,31-,32+,33-,34-,35+,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOMMYNXUJVOPV-VSCMBUAFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)O)OC(=O)C=CC7=CC=CC=C7)C)CC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@]5([C@H](C[C@H]([C@@]6([C@@H]5[C@H]4OC6)C)O)OC(=O)/C=C/C7=CC=CC=C7)C)CC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ohchinin | |

CAS RN |

67023-80-7 |

Source

|

| Record name | Ohchinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067023807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What are the known biological activities of Ohchinin?

A1: Ohchinin has demonstrated interesting biological activities in several in vitro studies. Notably, it has shown significant inhibitory effects against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. [3] Additionally, Ohchinin exhibits potent inhibitory activity against Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in the Raji cell line. [1] While these findings are promising, further research is needed to fully elucidate the mechanisms of action and potential therapeutic applications.

Q2: What is the chemical structure of Ohchinin?

A2: Ohchinin possesses a complex limonoid structure, characteristic of compounds found in the Meliaceae family. Its full chemical name is (2α,3β,4α,5α,12β)-3-acetoxy-12-hydroxy-2,4,14-trimethyl-1-oxo-2,3,4,5,11,12,13,17-octahydro-1H-2,6:5,14-diepoxyfuro[3′,4′:6,7]cyclohepta[1,2-d]oxacyclotetradecine-7,16-dione. Its molecular formula is C32H40O10, and its molecular weight is 584.65 g/mol. [2] The structure was determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Q3: Has Ohchinin demonstrated any anti-inflammatory activity?

A3: Research suggests that Ohchinin possesses anti-inflammatory properties. In a study evaluating the nitric oxide production-inhibitory activity of limonoids, Ohchinin demonstrated significant inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells with an IC50 value of 8.5 µM. [3] NO is a key mediator of inflammation, and inhibiting its production is a common target for anti-inflammatory drugs.

Q4: Are there any known structural analogs of Ohchinin with similar biological activity?

A4: Yes, several structural analogs of Ohchinin have been isolated from Melia azedarach and other Meliaceae species. Some of these analogs, such as Ohchinin acetate [2] and Ohchinolal [7], exhibit similar inhibitory effects on NO production and EBV-EA activation. These findings suggest that certain structural features within the Ohchinin scaffold are crucial for its biological activity. Further investigation into structure-activity relationships could lead to the development of more potent and selective derivatives.

Q5: What analytical techniques are used to identify and quantify Ohchinin?

A5: Ohchinin is typically isolated from plant material using various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC). [1, 2, 6] Its structure is elucidated using spectroscopic methods, primarily NMR and MS. Quantitative analysis is often performed using HPLC coupled with detectors such as ultraviolet-visible (UV-Vis) or MS.

Q6: What are the future directions for research on Ohchinin?

A6: While current research on Ohchinin highlights its potential therapeutic benefits, further investigations are needed to unlock its full potential. Some key areas for future research include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。